Ethyl(3-nitrophenyl)sulfane
Overview
Description
Ethyl(3-nitrophenyl)sulfane is an organic compound characterized by the presence of an ethyl group attached to a sulfane moiety, which is further connected to a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(3-nitrophenyl)sulfane typically involves the reaction of 3-nitrobenzenethiol with ethyl halides under basic conditions. The reaction can be represented as follows:
3-Nitrobenzenethiol+Ethyl Halide→this compound+Halide Ion
Common bases used in this reaction include sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution of the thiol group with the ethyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Ethyl(3-nitrophenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl(3-nitrophenyl)sulfane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfane moiety can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl(3-nitrophenyl)sulfane: Similar structure but with a methyl group instead of an ethyl group.
Ethyl(4-nitrophenyl)sulfane: Similar structure but with the nitro group in the 4-position.
Ethyl(3-aminophenyl)sulfane: Similar structure but with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the ethyl group
Properties
IUPAC Name |
1-ethylsulfanyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAULDRPQLGWSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598761 | |
Record name | 1-(Ethylsulfanyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34126-43-7 | |
Record name | 1-(Ethylsulfanyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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